(4-Chloro-5-fluoropyridin-2-YL)acetic acid
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Overview
Description
(4-Chloro-5-fluoropyridin-2-YL)acetic acid is a chemical compound with the molecular formula C7H5ClFNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often involve the use of strong acids and bases to facilitate the substitution reactions.
Industrial Production Methods: Industrial production of (4-Chloro-5-fluoropyridin-2-YL)acetic acid may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-5-fluoropyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
(4-Chloro-5-fluoropyridin-2-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (4-Chloro-5-fluoropyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms in the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
(4-Chloro-5-fluoro-pyridin-2-yl)-acetic acid methyl ester: A methyl ester derivative with similar chemical properties.
2-(3-chloro-5-fluoropyridin-4-yl)acetic acid: Another derivative with a different substitution pattern on the pyridine ring.
Uniqueness: (4-Chloro-5-fluoropyridin-2-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5ClFNO2 |
---|---|
Molecular Weight |
189.57 g/mol |
IUPAC Name |
2-(4-chloro-5-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5ClFNO2/c8-5-1-4(2-7(11)12)10-3-6(5)9/h1,3H,2H2,(H,11,12) |
InChI Key |
RNFRRLZSJAWPQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1Cl)F)CC(=O)O |
Origin of Product |
United States |
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